3-(2-Methylbenzoyl)thiophene
Overview
Description
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(2-Methylbenzoyl)thiophene consists of a thiophene ring attached to a 2-methylbenzoyl group . The InChI code for this compound is 1S/C12H10OS/c1-9-4-2-3-5-11(9)12(13)10-6-7-14-8-10/h2-8H,1H3 .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
3-(2-Methylbenzoyl)thiophene is a solid at room temperature . It has a molecular weight of 202.28 g/mol . Physical properties of matter include color, density, hardness, and melting and boiling points .Scientific Research Applications
Antitubulin Agents
3-(α-Styryl)benzo[b]thiophenes have shown potential as antitubulin agents. A study synthesized a library of these compounds, focusing on molecular diversity and targeting antiproliferative properties. Among them, a specific compound exhibited submicromolar cytotoxic activity against the HCT-116 cell line and inhibited tubulin polymerization at a level comparable to CA-4 (Tréguier et al., 2014).
Pyrolysis Mechanism Study
3-Ethynylebenzo[b]thiophene (3-EBT), a significant intermediate in the pyrolysis of thiophenes, was studied for its pyrolysis mechanism. The study used density function theory to find that the pyrolysis starts with α-carbene formation, leading to important pathways for the decomposition of 3-EBT (Li et al., 2021).
Photochemical Degradation of Oil Components
Research on 2-methyl-, 3-methyl- and 2,3-dimethylbenzo[b]thiophene focused on their photochemical degradation in aqueous solutions, which is critical for understanding the fate of crude oil components after an oil spill. This study revealed that the principal reaction pathway involves oxidation of the methyl groups to carboxylic acids (Andersson & Bobinger, 1996).
Decomposition in Heavy Oil
A study combined quantum chemistry and experiments to explore the decomposition mechanism of thiophene compounds in heavy oil under supercritical water (SCW). It was found that the desulfurization degree of 3-methyl thiophene is significantly higher than that of thiophene, highlighting the importance of the methyl group (Qi et al., 2020).
Synthesis of 2-Arylbenzo[b]thiophenes
A phosphine-free palladium system was utilized for synthesizing2-arylbenzo[b]thiophenes, demonstrating an efficient and rapid access method. This study presented a catalytic coupling of 3-activated benzo[b]thiophenes with various aryl halides, offering direct access to novel structures of biological interest (Chabert et al., 2004).
Estrogen Receptor Modulators
Benzo[b]thiophene derivatives, important for their use as selective estrogen receptor modulators, were synthesized by a novel method. This method involved aromatic nucleophilic substitution reactions and Heck-type coupling, providing 2-aryl-3-amino or phenoxybenzo[b]thiophenes (David et al., 2005).
Antitumor Activity
A study on the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate led to the synthesis of different heterocyclic derivatives. These derivatives, comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showed high inhibitory effects in vitro for their antiproliferative activity, demonstrating their potential in antitumor applications (Shams et al., 2010).
Palladium(II) Complex Synthesis
A new thiophene-functionalized benzimidazolium salt was synthesized and used to create a palladium(II) complex. This complex showed high activity in Suzuki–Miyaura coupling, a type of chemical reaction used for creating biaryl compounds, which are important in pharmaceuticals and agrochemicals (Huynh & Chew, 2010).
Lewis Acid Catalysis in Oxidative Cycloaddition
A study demonstrated the use of BF3.Et2O in catalyzing the oxidative cycloaddition of thiophenes, enhancing yields and allowing a greater variety of dienophiles to react with thiophenes. This approach is significant for synthesizing a range of diastereoisomer cycloadducts with high pi-facial selectivity (Li et al., 1997).
Safety And Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
properties
IUPAC Name |
(2-methylphenyl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-4-2-3-5-11(9)12(13)10-6-7-14-8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAWYLIOLUTPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641825 | |
Record name | (2-Methylphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylbenzoyl)thiophene | |
CAS RN |
67869-14-1 | |
Record name | (2-Methylphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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